5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoyl chloride
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Overview
Description
5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoyl chloride is an organic compound with the molecular formula C8H6ClFO3S. This compound is characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a methyl group attached to a benzoyl chloride core. It is a versatile reagent used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoyl chloride typically involves the chlorosulfonation of 2-fluoro-4-methylbenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: 2-fluoro-4-methylbenzoic acid is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.
Purification: The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonamide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions.
Hydrolysis: Water or aqueous bases are used under controlled conditions to prevent overreaction.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonyl Fluorides: Formed by reduction.
Scientific Research Applications
5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biological Studies: The compound is used to modify biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: It is used in the preparation of functionalized polymers and advanced materials with specific properties.
Medicinal Chemistry: The compound is explored for its potential in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Known for its versatility in organic synthesis, particularly in the preparation of β-lactams.
Sulfuryl chloride: Used as a chlorinating and sulfonating agent in organic synthesis.
Thionyl chloride: Commonly used for chlorination reactions and as a dehydrating agent.
Uniqueness
5-(Chlorosulfonyl)-2-fluoro-4-methylbenzoyl chloride is unique due to the presence of both a fluorine atom and a chlorosulfonyl group on the benzoyl chloride core. This combination imparts distinct reactivity and selectivity, making it valuable in specific synthetic applications where both electrophilic and nucleophilic sites are required.
Properties
IUPAC Name |
5-chlorosulfonyl-2-fluoro-4-methylbenzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO3S/c1-4-2-6(11)5(8(9)12)3-7(4)15(10,13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWPQPXZFNRXLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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